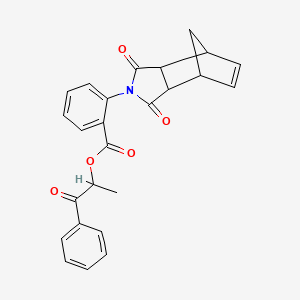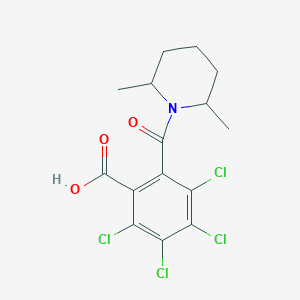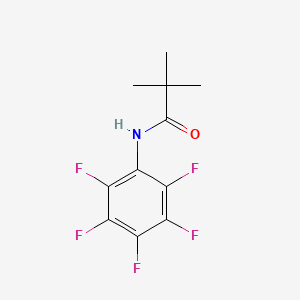![molecular formula C12H15N3O2 B12468577 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a phenylamino group attached to the imidazolidine ring. It is used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 5,5-dimethylhydantoin and aniline.
Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or water.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
科学的研究の応用
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenylamino group plays a crucial role in its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains bromine atoms instead of the phenylamino group.
5,5-Dimethylhydantoin: Lacks the phenylamino group, making it less reactive in certain chemical reactions.
1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of the phenylamino group.
Uniqueness
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione is unique due to the presence of the phenylamino group, which imparts specific reactivity and binding properties. This makes it suitable for applications where other similar compounds may not be effective.
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
3-(anilinomethyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)8-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,17) |
InChIキー |
ZHLROACMRKIRCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![1-Oxo-1-phenylbutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12468523.png)

![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468563.png)

![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
